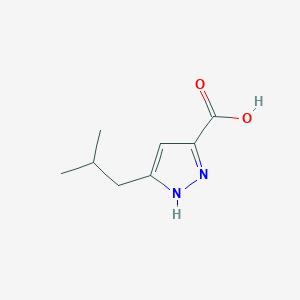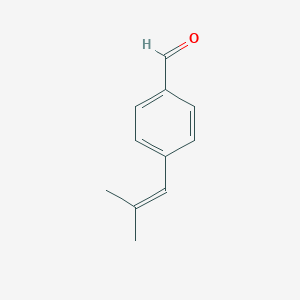
4-(2-Methylprop-1-enyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylprop-1-enyl)benzaldehyde, also known as p-cymene-8-aldehyde, is a natural organic compound found in various plants, including cumin, thyme, and oregano. It has a pleasant aroma and is widely used in the food and fragrance industries. In recent years, there has been growing interest in the potential therapeutic properties of this compound, particularly its antibacterial, antifungal, and anticancer effects.
作用機序
The mechanism of action of 4-(2-Methylprop-1-enyl)benzaldehyde is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
4-(2-Methylprop-1-enyl)benzaldehyde has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and cardiovascular disease. In addition, it has been found to have analgesic, anticonvulsant, and sedative effects.
実験室実験の利点と制限
One of the main advantages of 4-(2-Methylprop-1-enyl)benzaldehyde is its natural origin. It can be extracted from various plants, making it a sustainable and eco-friendly compound. In addition, it has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-(2-Methylprop-1-enyl)benzaldehyde. One area of interest is its potential as an alternative to antibiotics. With the rise of antibiotic-resistant bacteria, there is a need for new antimicrobial agents. 4-(2-Methylprop-1-enyl)benzaldehyde has shown promising results in inhibiting the growth of bacteria, and further research is needed to explore its potential as an antibiotic. Another area of interest is its potential as an anticancer agent. More studies are needed to determine its effectiveness against different types of cancer and to explore its mechanism of action. Finally, there is a need for more studies on the safety and toxicity of 4-(2-Methylprop-1-enyl)benzaldehyde, particularly in human trials.
In conclusion, 4-(2-Methylprop-1-enyl)benzaldehyde is a natural organic compound with potential therapeutic properties. It has been found to have antibacterial, antifungal, and anticancer effects, and has various biochemical and physiological effects. Further research is needed to explore its potential as an alternative to antibiotics and as an anticancer agent. With its natural origin and low toxicity profile, 4-(2-Methylprop-1-enyl)benzaldehyde holds promise for future research and development.
合成法
4-(2-Methylprop-1-enyl)benzaldehyde can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods is the oxidation of p-cymene using potassium permanganate. This method yields a high purity of 4-(2-Methylprop-1-enyl)benzaldehyde and is widely used in the industry.
科学的研究の応用
4-(2-Methylprop-1-enyl)benzaldehyde has been extensively studied for its potential therapeutic properties. It has been found to have antibacterial, antifungal, and anticancer effects. In vitro studies have shown that it can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, 4-(2-Methylprop-1-enyl)benzaldehyde has been found to have anticancer properties, particularly against breast and lung cancer cells.
特性
CAS番号 |
145589-31-7 |
|---|---|
製品名 |
4-(2-Methylprop-1-enyl)benzaldehyde |
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
4-(2-methylprop-1-enyl)benzaldehyde |
InChI |
InChI=1S/C11H12O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-8H,1-2H3 |
InChIキー |
GQNXCSYVMKYYAF-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)C=O)C |
正規SMILES |
CC(=CC1=CC=C(C=C1)C=O)C |
同義語 |
Benzaldehyde, 4-(2-methyl-1-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



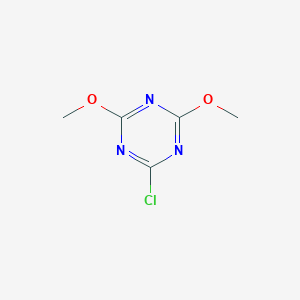
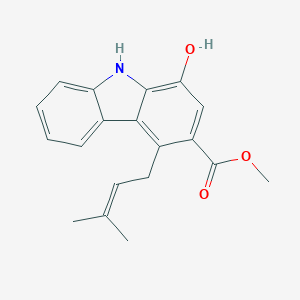
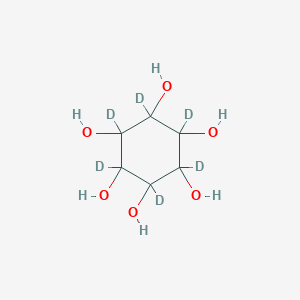
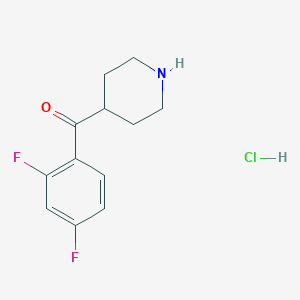
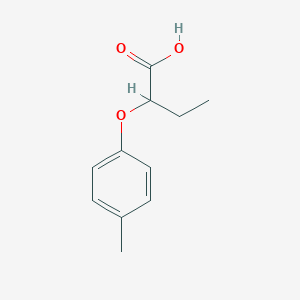
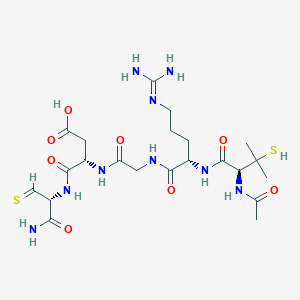
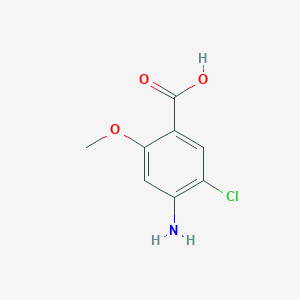
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
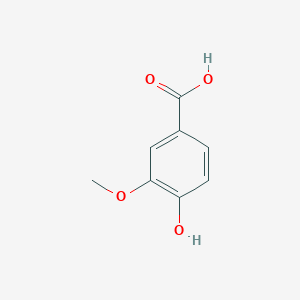
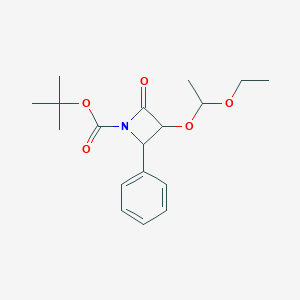
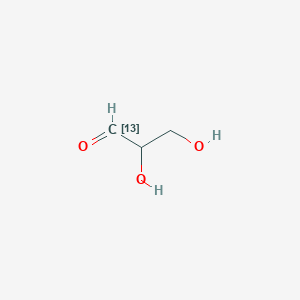
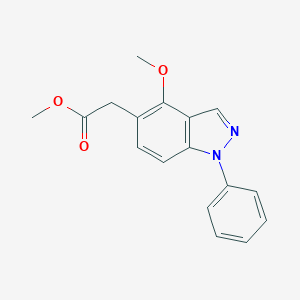
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
